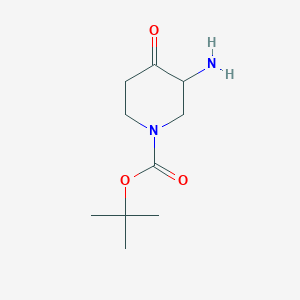

tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate

Description

tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Properties

Molecular Formula |

C10H18N2O3 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6,11H2,1-3H3 |

InChI Key |

CWPKANIQLBZAMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate typically involves the protection of the piperidine ring’s amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of bases and nucleophilic reagents under controlled temperatures .

Chemical Reactions Analysis

tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Scientific Research Applications

tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate is used in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of fine chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate can be compared with similar compounds like:

tert-Butyl 4-oxo-1-piperidinecarboxylate: This compound lacks the amino group at the 3-position, making it less versatile in certain synthetic applications.

tert-Butyl 3-oxopiperidine-1-carboxylate: This compound lacks both the amino and oxo groups, limiting its reactivity compared to this compound.

tert-Butyl 4-amino-3-oxopiperidine-1-carboxylate: This compound has a similar structure but with the amino group at the 4-position, which can lead to different reactivity and applications.

Biological Activity

Tert-butyl 3-amino-4-oxopiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with an amino group and a tert-butyl ester. Its molecular formula is , and it has a molecular weight of approximately 215.28 g/mol. The presence of the amino group enhances its reactivity and potential for biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the functionalization of piperidine derivatives. For instance, one synthetic route involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with amine reagents under controlled conditions to yield the desired product.

Research indicates that compounds with similar structures often exhibit significant biological activities, including enzyme inhibition and receptor modulation. This compound may interact with various biological targets, such as:

- Enzymes: Potential inhibition of kinases and proteases involved in critical cellular processes.

- Receptors: Modulation of trace amine-associated receptors (TAARs), which play roles in neurotransmission and may influence psychiatric disorders.

Therapeutic Potential

The compound has been explored for its therapeutic applications in several areas:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, indicating potential use in developing new antibiotics.

- Neurological Disorders: Given its interaction with TAARs, there is interest in evaluating its efficacy in models of psychosis and schizophrenia.

Comparison of Biological Activities

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| This compound | C11H19N1O3 | Potential enzyme inhibitor |

| Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate | C12H21N1O3 | Protein tyrosine kinase inhibitor |

| Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | C10H16BrN1O3 | Antimicrobial activity |

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial properties of various piperidine derivatives, including this compound. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a pathway for further drug development. -

Neuropharmacological Assessment:

In vivo studies using genetically modified rats (DAT-KO) demonstrated that compounds similar to tert-butyl 3-amino-4-oxopiperidine could reduce hyperlocomotion associated with psychosis-like behaviors. This suggests a potential role in treating schizophrenia or related disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.